molecular formula C15H14OS B493269 S-methyl diphenylethanethioate

S-methyl diphenylethanethioate

Cat. No.: B493269
M. Wt: 242.3g/mol
InChI Key: OQENELYINQJVJJ-UHFFFAOYSA-N
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Description

S-Methyl diphenylethanethioate is a thioester compound characterized by a methyl group bonded to a sulfur atom and an acetyl moiety substituted with two phenyl groups. Its structure (C₆H₅)₂CH₂C(O)SCH₃ distinguishes it from simpler thioesters by the presence of bulky aromatic substituents, which influence its physicochemical properties and reactivity. Thioesters like this are pivotal in organic synthesis, serving as intermediates in the formation of carbon-sulfur bonds .

Properties

Molecular Formula

C15H14OS

Molecular Weight

242.3g/mol

IUPAC Name

S-methyl 2,2-diphenylethanethioate

InChI

InChI=1S/C15H14OS/c1-17-15(16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3

InChI Key

OQENELYINQJVJJ-UHFFFAOYSA-N

SMILES

CSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioester’s carbonyl carbon is highly electrophilic, enabling diverse nucleophilic attacks:

Key Reactions:

Reaction Type Reagents/Conditions Products Mechanism
Hydrolysis H₂O, acidic/basic conditionsDiphenylethanoic acid + methanethiolNucleophilic acyl substitution
Aminolysis Primary/secondary aminesAmides + methanethiolTetrahedral intermediate formation
Alcoholysis ROH, base (e.g., K₂CO₃)Esters + methanethiolSN2 at carbonyl carbon
Methylthiolation Sodium S-methyl thiosulfate, room tempMethylthiolated alkenes/diketonesRadical or polar pathways

Notable Example :
In methylthiolation, S-methyl diphenylethanethioate reacts with alkynes or 1,3-diketones under mild conditions to yield methylthiolated products (e.g., CH₃S–C≡C–R ) in >75% yield .

Radical-Mediated Reactions

The compound participates in radical pathways, particularly in the presence of Fe-S clusters or oxidants:

Mechanisms:

  • Hydrogen Abstraction : OH/Cl radicals abstract hydrogen from the sulfinyl group, leading to S–S bond cleavage and formation of methanesulfinic acid derivatives .

  • ACP Radical Transfer : In enzymatic contexts (e.g., diphthamide biosynthesis), the Fe-S cluster generates a 5′-deoxyadenosyl radical, enabling methyl or ACP group transfer via radical intermediates .

Kinetic Data :

  • Rate constant for OH radical reaction: 1.42 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K .

  • Activation energy for S–C bond cleavage: –5.6 kcal/mol (CCSD(T)/aug-cc-pVTZ level) .

Steric and Electronic Effects

The diphenyl groups impose steric hindrance, influencing regioselectivity:

  • Soft Nucleophiles (e.g., thiolates): Prefer sulfur-centered attack due to polarizable orbitals .

  • Hard Nucleophiles (e.g., alkoxides): Favor carbonyl carbon attack, forming esters or amides .

Solvent Impact :

  • Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity, accelerating substitution12.

  • Protic solvents (e.g., MeOH): Stabilize transition states via hydrogen bonding, aiding hydrolysis.

Comparative Reactivity Table

Property This compound Methyl Iodide Dimethyl Sulfate
Leaving Group Methanethiolate (–SMe)Iodide (–I)Methyl sulfate (–OSO₃⁻)
Reactivity ModerateHighVery High
Toxicity LowHighExtreme
Preferred Solvents DMF, THFEther, CHCl₃Water, MeOH

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key properties of S-methyl diphenylethanethioate and related sulfur-containing compounds:

Compound Name Molecular Formula Molecular Weight Biological Activity Source/Application
This compound C₁₅H₁₄OS 242.34 Potential antimicrobial/antifungal Synthetic (e.g., PPh₃/N-CBT system)
S-Methyl ethanethioate C₃H₆OS 90.14 Antimicrobial, volatile organic compound Pigmentiphaga aceris
S-Methyl 3-methylbutanethioate C₆H₁₂OS 132.22 Plant pathogen inhibition Pigmentiphaga aceris
S-Methyl phenylethanethioate C₉H₁₀OS 166.24 Antimicrobial (specific activity N/A) Pigmentiphaga aceris
S-Methyl cysteine sulfoxide C₄H₉NO₂S 135.18 Bud dormancy breaking in plants Garlic-derived
Key Observations:

Steric and Electronic Effects :

  • The diphenyl substitution in this compound introduces significant steric hindrance compared to simpler analogs like S-methyl ethanethioate (C₃H₆OS). This reduces volatility and may enhance stability in hydrophobic environments, making it suitable for applications requiring prolonged activity .
  • In contrast, smaller thioesters (e.g., S-methyl ethanethioate) are volatile and participate in bacterial signaling or pathogen inhibition due to their ability to diffuse through aqueous and lipid phases .

Metabolic and Enzymatic Interactions: Thiol methyltransferase (TMT) catalyzes S-methylation of thiol-containing drugs like captopril, suggesting that this compound may undergo similar enzymatic modification in biological systems . However, its bulky structure could impede enzyme binding compared to smaller substrates like 2-mercaptoethanol .

Mechanistic Insights from Maytansinoids

By analogy, this compound’s aromatic groups might facilitate nonspecific binding to cellular macromolecules, prolonging its residence time in biological systems.

Industrial and Environmental Relevance

  • Synthetic Applications: The PPh₃/N-chlorobenzotriazole system used for synthesizing S-p-tolyl 2,2-diphenylethanethioate could be adapted for large-scale production of this compound, emphasizing its utility in organosulfur chemistry.

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing S-methyl diphenylethanethioate, and how can purity be validated?

  • Answer : Microwave-assisted synthesis is a widely used method for producing α-ketothioesters like this compound. This approach reduces reaction time and improves yield compared to traditional thermal methods. Key steps include:

  • Reacting acetophenone derivatives with thioacetic acid under microwave irradiation .
  • Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients).
  • Purity validation using 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity, supplemented by HPLC (>98% purity threshold) .
    • Note : Include full spectral data in supplementary materials to enable reproducibility .

Q. How should researchers handle and store this compound to prevent degradation?

  • Answer :

  • Store in amber vials under inert gas (N2_2 or Ar) at −20°C to minimize oxidation.
  • Conduct stability tests using accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic GC-MS analysis to detect degradation products like diphenylethanone or sulfur oxides .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices, and how can they be resolved?

  • Answer :

  • Challenge : Matrix interference (e.g., proteins, lipids) and low volatility complicate detection.
  • Methodology :

Extraction : Use solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers for headspace sampling .

Detection : Employ GC-MS with selective ion monitoring (SIM) for sulfur-containing fragments (e.g., m/z 60–90).

Calibration : Prepare matrix-matched standards to account for signal suppression/enhancement .

  • Validation : Report limits of detection (LOD < 0.1 ppm) and recovery rates (80–120%) with RSD < 15% .

Q. How does this compound influence microbial interactions, and what experimental models are suitable for studying its ecological role?

  • Answer :

  • Biological Role : Acts as a volatile organic compound (VOC) in microbial competition. For example, Pigmentiphaga aceris produces it to inhibit fungal pathogens like Batrachochytrium dendrobatidis .
  • Models :
  • Dual-culture assays with B. dendrobatidis on agar plates, measuring inhibition zones.
  • Amphibian skin microbiome studies using metatranscriptomics to assess VOC-mediated gene regulation .
  • Controls : Include non-sulfur analogs (e.g., methyl benzoate) to isolate sulfur-specific effects .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic environments?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) at the thioester carbonyl group to predict susceptibility to nucleophilic attack (e.g., by cysteine residues).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics.
  • Validation : Compare computational results with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

  • Answer :

Source Analysis : Verify compound purity across studies (e.g., NMR vs. supplier-reported data).

Experimental Variables : Control for pH, temperature, and microbial strain specificity. For example, antifungal activity may vary between Candida albicans and Aspergillus niger .

Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity (I2^2 statistic) and identify confounding factors .

Tables for Key Data

Property Value/Method Reference
Synthesis Yield 72–85% (microwave, 100°C, 20 min)
GC-MS Retention Time 8.2 min (HP-5MS column, 30 m × 0.25 mm)
DFT Electrophilicity (ω) 1.45 eV (B3LYP/6-311+G(d,p))

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